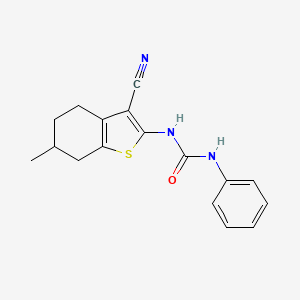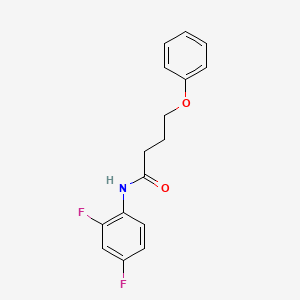
N-(2,4-difluorophenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-phenoxybutanamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that belongs to the class of selective estrogen receptor modulators (SERMs). It is a nonsteroidal compound that exhibits both agonist and antagonist activities on estrogen receptors. DFB has been extensively studied for its potential applications in cancer treatment, osteoporosis, and cardiovascular diseases.
作用机制
The mechanism of action of DFB is based on its interaction with estrogen receptors. DFB exhibits both agonist and antagonist activities on estrogen receptors, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, DFB acts as an antagonist, blocking the estrogen receptors and inhibiting the growth of cancer cells. In bone cells, DFB acts as an agonist, stimulating the estrogen receptors and promoting bone formation.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects on the body. In breast cancer cells, DFB inhibits the growth of cancer cells by blocking the estrogen receptors. In bone cells, DFB stimulates the estrogen receptors and promotes bone formation. DFB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
DFB has several advantages for lab experiments. It is a small molecule that can be easily synthesized with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, DFB also has some limitations for lab experiments. It has low solubility in water, which may limit its applications in some experiments. Additionally, DFB may exhibit different activities depending on the tissue type and the presence of other co-regulators, which may complicate its use in some experiments.
未来方向
DFB has several potential applications in various fields of research. Some of the future directions for DFB research include:
1. Further studies on the mechanism of action of DFB, particularly in different tissue types and the presence of other co-regulators.
2. Development of more efficient synthesis methods for DFB, which may improve its availability and reduce its cost.
3. Studies on the potential applications of DFB in the treatment of other diseases, such as Alzheimer's disease and diabetes.
4. Development of DFB derivatives with improved properties, such as increased solubility and selectivity.
5. Studies on the potential applications of DFB in combination with other drugs, which may improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, DFB is a small molecule that exhibits both agonist and antagonist activities on estrogen receptors. It has been extensively studied for its potential applications in cancer treatment, osteoporosis, and cardiovascular diseases. DFB has several advantages for lab experiments, including its small size and well-understood mechanism of action. However, it also has some limitations, such as its low solubility in water and tissue-specific activities. Further research on DFB may lead to the development of new treatments for various diseases and improve our understanding of the mechanisms of action of N-(2,4-difluorophenyl)-4-phenoxybutanamide.
合成方法
DFB can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-difluoroaniline with 4-phenoxybutyryl chloride in the presence of an organic base. The reaction yields DFB as a white crystalline solid with a high purity.
科学研究应用
DFB has been studied for its potential applications in various fields of research. One of the most significant applications of DFB is in cancer treatment. DFB has been shown to inhibit the growth of breast cancer cells by blocking the estrogen receptors. It has also been studied for its potential applications in the treatment of osteoporosis, a condition characterized by a decrease in bone density. DFB has been shown to improve bone density by increasing bone formation and decreasing bone resorption.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-12-8-9-15(14(18)11-12)19-16(20)7-4-10-21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRCGOCDPDDYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
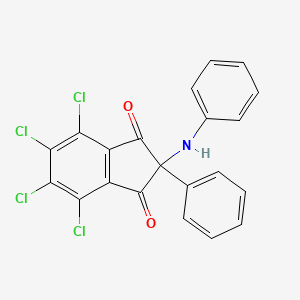
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)
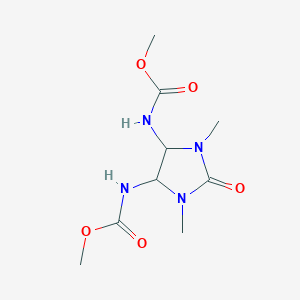
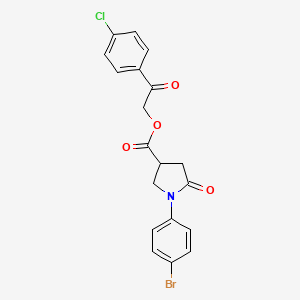
![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
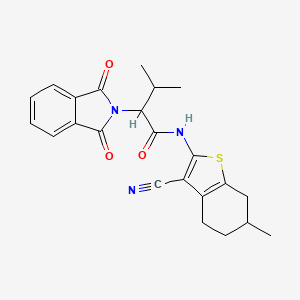

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)


